molecular formula C22H26N4O2S B2654877 1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide CAS No. 1243058-50-5

1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide

Cat. No. B2654877
CAS RN: 1243058-50-5
M. Wt: 410.54
InChI Key: JZWNKAMQSYMPMU-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Molecular Structure Analysis

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel derivatives related to the chemical structure of interest, revealing their significant antimicrobial activities. For instance, the synthesis and study of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed these compounds to be more active than reference drugs against certain strains of bacteria and fungi, indicating their potential as new antimicrobial agents (Kolisnyk et al., 2015).

Heterocyclic Chemistry

Another area of application involves heterocyclic chemistry, where these compounds are used to develop new heterocyclic structures. The study of thieno[2,3-d]pyrimidines and their conversion into various heterocyclic compounds highlights the versatility of these structures in synthesizing new chemical entities with potential biological activities (Clark & Hitiris, 1984).

Anticancer and Anti-inflammatory Agents

Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the application of related chemical structures in developing treatments for cancer and inflammation. These studies have led to the discovery of compounds exhibiting significant antitumor and anti-inflammatory activities, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).

Future Directions

Thieno[3,2-d]pyrimidines and their derivatives are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on exploring the biological activities of this compound and its potential therapeutic applications.

properties

IUPAC Name

1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-10-23-20(27)16-5-4-11-26(12-16)22-24-18-17(13-29-19(18)21(28)25-22)15-8-6-14(2)7-9-15/h6-9,13,16H,3-5,10-12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWNKAMQSYMPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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